molecular formula C13H15NO B14281591 N-(4-methylphenyl)hexa-2,4-dienamide CAS No. 134330-11-3

N-(4-methylphenyl)hexa-2,4-dienamide

Cat. No.: B14281591
CAS No.: 134330-11-3
M. Wt: 201.26 g/mol
InChI Key: CYBBFCOLBIILLI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)hexa-2,4-dienamide is a chemical compound with the molecular formula C13H15NO. It is characterized by the presence of a hexa-2,4-dienamide group attached to a 4-methylphenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)hexa-2,4-dienamide typically involves the reaction of 4-methylphenylamine with hexa-2,4-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)hexa-2,4-dienamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylphenyl)hexa-2,4-dienamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)hexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)hex-2-enamide
  • N-(4-methylphenyl)hex-2,4-dienamine
  • N-(4-methylphenyl)hex-2,4-dienylamine

Uniqueness

N-(4-methylphenyl)hexa-2,4-dienamide is unique due to its specific chemical structure, which includes a conjugated diene system and an amide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

134330-11-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-(4-methylphenyl)hexa-2,4-dienamide

InChI

InChI=1S/C13H15NO/c1-3-4-5-6-13(15)14-12-9-7-11(2)8-10-12/h3-10H,1-2H3,(H,14,15)

InChI Key

CYBBFCOLBIILLI-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

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